1,3-Benzenediamine, 2-nitro-
CAS No.: 32114-57-1
Cat. No.: VC14429364
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32114-57-1 |
---|---|
Molecular Formula | C6H7N3O2 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 2-nitrobenzene-1,3-diamine |
Standard InChI | InChI=1S/C6H7N3O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,7-8H2 |
Standard InChI Key | YYVUIHJUCYWJCG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)N)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Characteristics
1,3-Benzenediamine, 2-nitro- belongs to the nitroaniline family, characterized by a benzene ring substituted with amino and nitro groups. Key identifiers include:
Property | Value |
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CAS Registry Number | 32114-57-1 |
IUPAC Name | 2-Nitrobenzene-1,3-diamine |
Synonyms | 2,6-Diamino-1-nitrobenzene; Ilaprazole Impurity 139 |
Molecular Formula | |
Molecular Weight | 153.14 g/mol |
MDL Number | MFCD00051894 |
The compound’s structure dictates its reactivity, particularly in electrophilic aromatic substitution reactions, where the nitro group (-NO) acts as a meta-directing deactivator.
Synthesis and Manufacturing
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Nitration: Controlled nitration of 1,3-benzenediamine using a mixed acid (HNO/HSO) under low temperatures to favor the 2-nitro isomer.
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Purification: Isolation via crystallization or chromatography to separate positional isomers .
Challenges include minimizing the formation of undesired isomers (e.g., 4-nitro or 5-nitro derivatives) and ensuring stoichiometric control. Patent literature suggests the use of phase-transfer catalysts to enhance regioselectivity , though detailed protocols are scarce.
Industrial and Pharmaceutical Applications
Dye and Pigment Intermediates
The compound’s amino and nitro groups enable its use as a precursor in azo dye synthesis. For example:
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Coupling with diazonium salts to produce dyes for textiles and plastics.
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Formation of coordination complexes with transition metals for pigment applications.
Parameter | Value (Analog) |
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Acute Oral Toxicity (LD) | 280–650 mg/kg (rats) |
Skin Irritation | Severe conjunctival redness (rabbits) |
Genotoxicity | Positive in Ames test (TA98 strain) |
The nitro group may exacerbate toxicity by forming reactive intermediates (e.g., nitroso derivatives). Regulatory agencies classify similar compounds as Toxic (T) if swallowed, inhaled, or in contact with skin .
Research Gaps and Future Directions
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Toxicokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are urgently needed.
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Environmental Impact: Persistence and bioaccumulation potential in ecosystems remain uncharacterized.
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Synthetic Optimization: Development of greener synthesis routes using biocatalysts or microwave-assisted reactions.
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